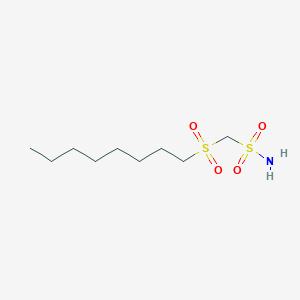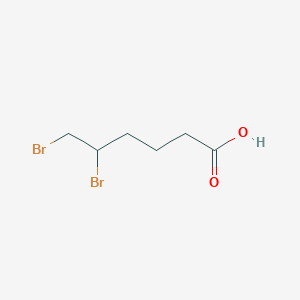
5,6-dibromohexanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromohexanoic acid is an organic compound with the molecular formula C6H10Br2O2 It is a derivative of hexanoic acid, where two bromine atoms are substituted at the 5th and 6th positions of the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,6-Dibromohexanoic acid can be synthesized through the bromination of hexanoic acid. A common method involves the addition of bromine (Br2) to hexanoic acid in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is typically carried out at low temperatures, around -40°C, to control the reactivity and ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. specific industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dibromohexanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced to form hexanoic acid or other partially reduced intermediates.
Oxidation Reactions: Oxidation can lead to the formation of dibromohexanoic acid derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or other strong bases can be used to replace bromine atoms with hydroxyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the bromine atoms.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can introduce additional oxygen-containing functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of 5,6-dihydroxyhexanoic acid, while reduction with LiAlH4 yields hexanoic acid.
Aplicaciones Científicas De Investigación
5,6-Dibromohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study the effects of brominated fatty acids on biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, particularly in the development of brominated drug candidates.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which 5,6-dibromohexanoic acid exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, brominated compounds can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromohexanoic Acid: A mono-brominated derivative with similar reactivity but different physical properties.
6-Bromohexanoic Acid: Another mono-brominated derivative with distinct reactivity patterns.
Hexanoic Acid: The parent compound without bromine substitution, used as a reference for comparing reactivity and properties.
Uniqueness
5,6-Dibromohexanoic acid is unique due to the presence of two bromine atoms at specific positions on the carbon chain. This dual substitution enhances its reactivity and allows for the formation of a wider range of derivatives compared to mono-brominated or non-brominated analogs.
Propiedades
Fórmula molecular |
C6H10Br2O2 |
|---|---|
Peso molecular |
273.95 g/mol |
Nombre IUPAC |
5,6-dibromohexanoic acid |
InChI |
InChI=1S/C6H10Br2O2/c7-4-5(8)2-1-3-6(9)10/h5H,1-4H2,(H,9,10) |
Clave InChI |
ABERJCIPEWTOCY-UHFFFAOYSA-N |
SMILES canónico |
C(CC(CBr)Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


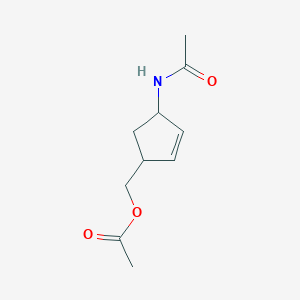
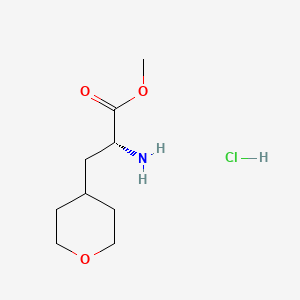

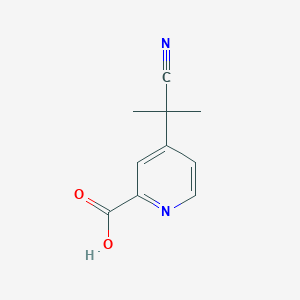
![4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13892234.png)
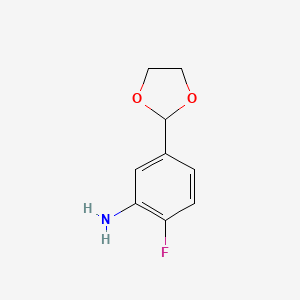
![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
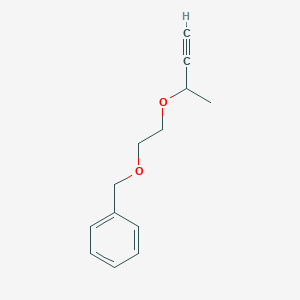
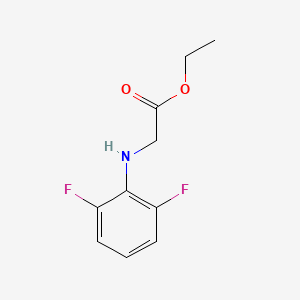
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)

![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)

